4-Heptylphenyl 4-(octyloxy)benzoate
Description
4-Heptylphenyl 4-(octyloxy)benzoate is a liquid crystalline (LC) compound characterized by a benzoate ester core substituted with a heptylphenyl group at the 4-position and an octyloxy chain at the para-position of the benzoate moiety. This structure imparts mesomorphic properties, making it relevant for applications in liquid crystal displays (LCDs) and advanced optical materials. The heptyl chain (C7) and octyloxy chain (C8) influence its phase behavior, including melting points, clearing points, and nematic/smectic phase stability. The compound is typically synthesized via esterification reactions involving 4-heptylphenol and 4-(octyloxy)benzoic acid derivatives, followed by purification using column chromatography .
Properties
CAS No. |
82298-32-6 |
|---|---|
Molecular Formula |
C28H40O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4-heptylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C28H40O3/c1-3-5-7-9-11-13-23-30-26-21-17-25(18-22-26)28(29)31-27-19-15-24(16-20-27)14-12-10-8-6-4-2/h15-22H,3-14,23H2,1-2H3 |
InChI Key |
WMFRCXGMKZYWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-heptylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Heptylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Heptylphenyl 4-(octyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a liquid crystal compound in the study of phase transitions and molecular alignment.
Biology: Employed in the development of biosensors and bioimaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Heptylphenyl 4-(octyloxy)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with specific proteins and enzymes, altering their activity and function.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Effect of Terminal Alkyl Chain Length
The length of terminal alkyl chains significantly impacts mesomorphic behavior. For example:
- Key Observations :
- Longer alkyl chains (e.g., C10–C12) in the In series exhibit broader nematic ranges and higher thermal stability compared to shorter chains (C6–C8) .
- Symmetric compounds like 4-(octyloxy)phenyl 4-(octyloxy)benzoate show exceptionally high clearing points (358°C) due to strong intermolecular interactions from dual octyloxy chains .
Role of Substituent Groups
Substituents such as trifluoromethyl (-CF₃) or methacrylic units alter phase behavior:
Impact of Molecular Symmetry and Linkage
Symmetric vs. asymmetric structures exhibit divergent properties:
- Key Observations :
Data Tables
Table 1: Phase Transition Data for Selected Compounds
Table 2: Structural Influence on Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
